Thermodynamic & Physicochemical Profiling of 5-cyano-1H-imidazol-4-yl Carbamate Derivatives
Thermodynamic & Physicochemical Profiling of 5-cyano-1H-imidazol-4-yl Carbamate Derivatives
Technical Monograph | Version 1.0
Executive Summary
This technical guide provides a comprehensive thermodynamic and physicochemical analysis of 5-cyano-1H-imidazol-4-yl carbamate derivatives. These scaffolds function as critical intermediates in the synthesis of purine nucleoside analogs (e.g., Mizoribine, Bredinin) and alkylating antineoplastic agents (e.g., Temozolomide precursors).
The unique "push-pull" electronic environment created by the electron-withdrawing cyano (-CN) group at C5 and the carbamate moiety at C4 imparts specific thermodynamic behaviors—most notably, reduced basicity of the imidazole ring, enhanced electrophilicity, and pH-dependent hydrolytic instability. This guide details the structural dynamics, solid-state properties, and stability profiles necessary for successful formulation and drug development.
Structural Dynamics & Electronic Environment
The thermodynamic stability of 5-cyano-1H-imidazol-4-yl carbamates is governed by the competing electronic effects of the substituents on the planar imidazole core.
The "Push-Pull" Mechanism
The imidazole ring acts as a
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C5-Cyano Group: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This significantly lowers the electron density of the imidazole ring, increasing the acidity of the N1-proton (pKa lowering effect).
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C4-Carbamate: Acts as a stability handle but introduces a hydrolytic liability.[1] The carbonyl oxygen participates in hydrogen bonding, while the nitrogen lone pair is delocalized into the carbonyl, reducing its donation into the imidazole ring.
Molecular Descriptors (Representative Data)
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Molecular Weight: ~166.14 g/mol (Methyl derivative)[1]
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Topological Polar Surface Area (TPSA): ~98 Ų (High polarity due to multiple H-bond acceptors/donors)
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Dipole Moment: Significant dipole exists directed toward the cyano group, influencing crystal packing and solubility in polar aprotic solvents (DMF, DMSO).
Solid-State Thermodynamics
Understanding the solid-state behavior is critical for controlling polymorphism and ensuring shelf-life stability.
Thermal Transitions
These derivatives exhibit high melting points due to extensive intermolecular hydrogen bonding (N-H···O=C and N-H···N interactions).
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Melting Point (T_m): Typically >200°C (with decomposition).[1]
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Decomposition: The onset of thermal degradation often coincides with melting. TGA (Thermogravimetric Analysis) typically shows mass loss attributable to decarboxylation (loss of CO2) and release of the alkyl group.
Polymorphism & Crystal Packing
The planar nature of the imidazole ring facilitates
Visualization: Polymorph Screening Workflow
The following diagram outlines the logic flow for identifying stable polymorphs, a critical step in pre-formulation.
Caption: Logic flow for isolating thermodynamically stable polymorphs of imidazole carbamates.
Solution Thermodynamics
Solubility Profile
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Water: Sparingly soluble.[1][2] The lattice energy is high due to H-bonding, and the lipophilicity of the carbamate alkyl chain (methyl/ethyl) limits aqueous interaction.
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Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions. Moderate solubility in alcohols (Methanol, Ethanol).
Acid-Base Dissociation (pKa)
The 5-cyano group drastically alters the pKa compared to unsubstituted imidazole (pKa ~7.0 for conjugate acid, ~14.5 for NH deprotonation).
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Acidic pKa (N1-H): Estimated range 8.0 – 9.5 . The electron-withdrawing nature of the cyano and carbamate groups stabilizes the imidazolide anion, making the N1-proton significantly more acidic than in unsubstituted imidazole.
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Basic pKa (N3): Estimated range 2.0 – 3.5 . Protonation of the N3 nitrogen is difficult because the lone pair electron density is pulled away by the cyano group.
Chemical Stability & Degradation Kinetics
The primary degradation pathway for 5-cyano-1H-imidazol-4-yl carbamates is base-catalyzed hydrolysis .
Hydrolysis Mechanism (BAc2 Pathway)
Under alkaline conditions (pH > 8), the carbamate moiety undergoes nucleophilic attack by hydroxide ions. The presence of the electron-withdrawing cyano group at C5 makes the carbamate carbonyl carbon more electrophilic (and thus more labile) than in simple alkyl carbamates.
Degradation Products:
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5-cyano-4-aminoimidazole (AICA analog): The parent amine.
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Alcohol: Derived from the alkoxy portion of the carbamate (e.g., Methanol).
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Carbon Dioxide (CO2): Released as carbonate in solution.
Visualization: Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis mechanism (BAc2) leading to carbamate cleavage.
Experimental Protocols
To validate the thermodynamic properties described above, the following standardized protocols are recommended.
Determination of pKa (Potentiometric Titration)
Objective: Determine the ionization constant of the imidazole N1-H.
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Preparation: Dissolve 5 mg of compound in a mixture of water/methanol (to ensure solubility).
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Titrant: 0.1 M KOH (CO2-free).
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Method: Perform titration under inert gas (N2) atmosphere at 25°C.
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Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point.
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Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01).
Differential Scanning Calorimetry (DSC)
Objective: Characterize melting point and polymorphism.
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Instrument: Calibrated with Indium standard (Tm = 156.6°C).
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Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape if decomposition occurs).
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Protocol:
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Equilibrate at 25°C.
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Ramp 10°C/min to 250°C.
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Cool to 25°C (10°C/min) to check for reversibility.
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Data Interpretation: Sharp endotherm indicates melting; broad exotherm immediately following usually indicates decomposition.
Summary of Physicochemical Data
| Property | Value / Characteristic | Method |
| Melting Point | > 200°C (Dec) | DSC / Capillary |
| Solubility (Water) | < 0.1 mg/mL (Sparingly) | Shake-flask (24h) |
| Solubility (DMSO) | > 20 mg/mL | Visual / HPLC |
| LogP (Oct/Water) | ~ -0.5 to -1.1 (Estimated) | HPLC / Shake-flask |
| pKa (Acidic) | 8.0 – 9.5 (Estimated) | Potentiometric Titration |
| UV Max | 265 nm | UV-Vis Spectroscopy |
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]
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Shealy, Y. F., et al. (1980). Imidazoles.[1][2][3][4][5][6][7][8][9] I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. Journal of Organic Chemistry. Retrieved from [Link]
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Alves, M. J., et al. (2025). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. Retrieved from [Link]
Sources
- 1. Methyl (5-cyano-1H-imidazol-4-yl)carbamate (53982-59-5) for sale [vulcanchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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